![molecular formula C5H7N3 B599765 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 116056-05-4](/img/structure/B599765.png)
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a chemical compound with the linear formula C6 H7 N3 O2 . It is a solid substance .
Synthesis Analysis
The synthesis of a similar compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, was achieved through a four-step process including etherification, hydrazonation, cyclization, and reduction . Another approach to the synthesis of substituted 6-aryl-6,7-dihydro-2H-imidazo triazole-3,5-diones was developed, which is based on the reaction of 5-arylaminomethyl-2,4-dihydro[1,2,4]triazol-3-ones with 1,1’-carbonyldiimidazole .Molecular Structure Analysis
The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G (d,p) level of theory .Chemical Reactions Analysis
The compounds have been studied for their reactions with various electrophilic reagents . For instance, a triazolium catalyst is used for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .Physical And Chemical Properties Analysis
The compound is a solid substance . The molecular weight of a related compound, 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid, is 153.14 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Zhang et al. (2019) synthesized 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole through a four-step process, achieving an overall yield of 39%. This synthesis involved etherification, hydrazonation, cyclization, and reduction. The final product was characterized using NMR and ESI-MS/MS, and the molecular structures of related compounds were analyzed using DFT calculations (Q. Zhang et al., 2019).
Cytotoxic Activity : A study by Azab et al. (2017) described the synthesis of a series of compounds including 9-substituted-chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole-6,7-diones and their evaluation for cytotoxic activity. These compounds were derived using 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor, and their synthesis indicated potential therapeutic applications in antimicrobial and anti-inflammatory drugs (I. H. E. Azab, M. Aly, & A. Gobouri, 2017).
Intramolecular Cycloadditions : Park et al. (2010) developed a method for synthesizing 6H-pyrrolo[1,2-c][1,2,3]triazole derivatives. This involved an intramolecular 1,3-dipolar cycloaddition reaction of azido enynes obtained from Morita–Baylis–Hillman acetates of propargyl aldehydes with sodium azide (Sun Pil Park, S. Ahn, & K. Lee, 2010).
Potential in Antiprotozoal and Anticancer Agents : A 2012 study by Dürüst et al. investigated the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles. These compounds, containing oxadiazole and 1,2,3-triazole, exhibited notable biological activities, indicating their potential in developing anti-protozoal and anti-cancer agents (Y. Dürüst, Hamza Karakuş, M. Kaiser, & D. Taşdemir, 2012).
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-5-7-6-4-8(5)3-1/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYDRIZVHRXCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=CN2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)
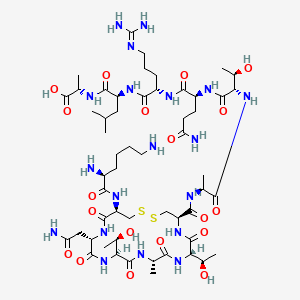
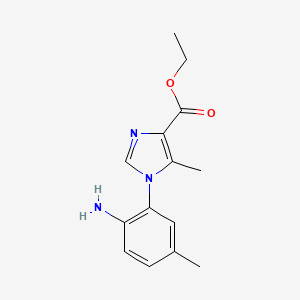
![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)
![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

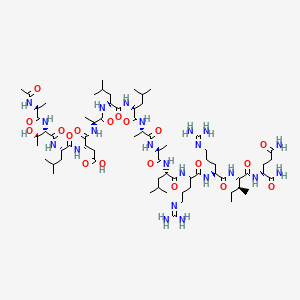
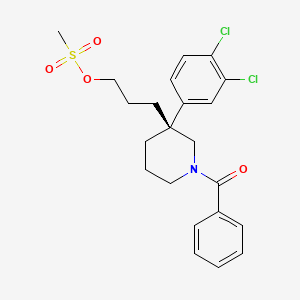
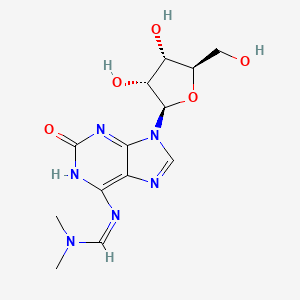
![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)
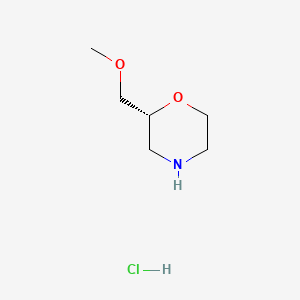
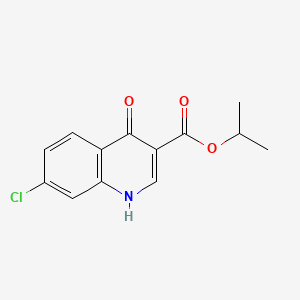
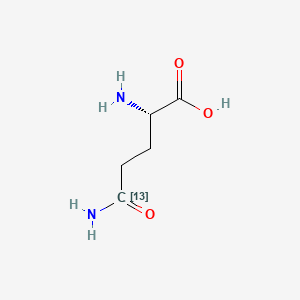
![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)